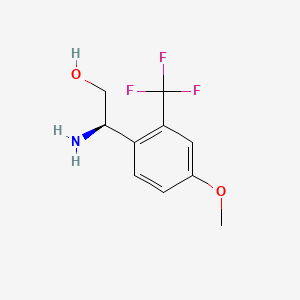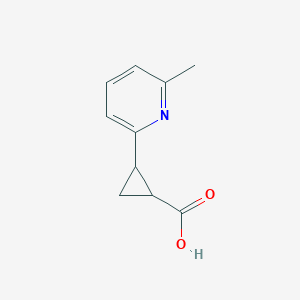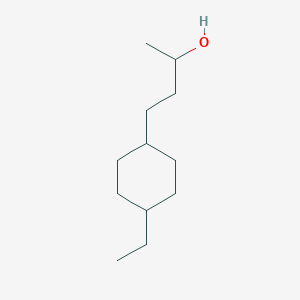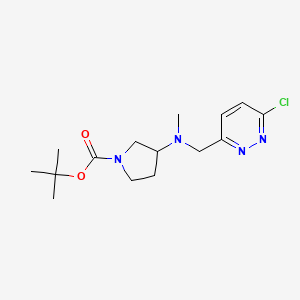
(R)-2-Amino-2-(4-methoxy-2-(trifluoromethyl)phenyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-amino-2-[4-methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol is a chiral compound with a complex structure that includes an amino group, a methoxy group, and a trifluoromethyl group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-[4-methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol typically involves several steps, starting from commercially available precursors. One common method involves the use of a Suzuki–Miyaura coupling reaction to introduce the trifluoromethyl group onto the phenyl ring . This is followed by the introduction of the methoxy group through a nucleophilic substitution reaction. The final step involves the addition of the amino group, which can be achieved through reductive amination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium, in the Suzuki–Miyaura coupling reaction, and the careful control of reaction temperatures and pressures are crucial for efficient production.
化学反应分析
Types of Reactions
(2R)-2-amino-2-[4-methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group will yield a nitro compound, while reduction will revert it to the original amino compound.
科学研究应用
(2R)-2-amino-2-[4-methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its chiral nature.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which (2R)-2-amino-2-[4-methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The methoxy group can participate in various interactions, including van der Waals forces and dipole-dipole interactions.
相似化合物的比较
Similar Compounds
(2R)-2-amino-2-[4-methoxyphenyl]ethan-1-ol: Lacks the trifluoromethyl group, resulting in different chemical properties.
(2R)-2-amino-2-[4-trifluoromethylphenyl]ethan-1-ol: Lacks the methoxy group, affecting its reactivity and interactions.
(2R)-2-amino-2-[4-methoxy-2-chlorophenyl]ethan-1-ol: The chlorine atom replaces the trifluoromethyl group, altering its chemical behavior.
Uniqueness
The presence of both the methoxy and trifluoromethyl groups in (2R)-2-amino-2-[4-methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol makes it unique, as these groups can significantly influence its chemical reactivity and interactions with biological targets. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable compound in various applications.
属性
分子式 |
C10H12F3NO2 |
|---|---|
分子量 |
235.20 g/mol |
IUPAC 名称 |
(2R)-2-amino-2-[4-methoxy-2-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C10H12F3NO2/c1-16-6-2-3-7(9(14)5-15)8(4-6)10(11,12)13/h2-4,9,15H,5,14H2,1H3/t9-/m0/s1 |
InChI 键 |
ZOWDZVDLQMMVIE-VIFPVBQESA-N |
手性 SMILES |
COC1=CC(=C(C=C1)[C@H](CO)N)C(F)(F)F |
规范 SMILES |
COC1=CC(=C(C=C1)C(CO)N)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







aminehydrochloride](/img/structure/B13599133.png)
![1-[(2-Chloro-3-methylphenyl)methyl]piperazine](/img/structure/B13599136.png)

![2-Amino-2-[5-(trifluoromethyl)pyridin-2-yl]acetic acid](/img/structure/B13599168.png)
![2-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride](/img/structure/B13599174.png)
amine](/img/structure/B13599175.png)
![2-Azaspiro[3.3]heptane-2-carboxamide](/img/structure/B13599191.png)

![(1s)-1-[2-(Trifluoromethoxy)phenyl]ethan-1-ol](/img/structure/B13599205.png)
